molecular formula C18H18N4O5S B2820083 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide CAS No. 1251627-83-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide

Cat. No.: B2820083
CAS No.: 1251627-83-4
M. Wt: 402.43
InChI Key: BCPBOPNGTTVSRY-UHFFFAOYSA-N
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Description

This compound features a benzodioxin core linked via an acetamide group to a thiazolo[4,3-d]pyrimidine scaffold substituted with a propan-2-yl group and ketone functionalities. The propan-2-yl substituent enhances lipophilicity, which may influence bioavailability and membrane permeability .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-10(2)22-17(24)16-12(9-28-20-16)21(18(22)25)8-15(23)19-11-3-4-13-14(7-11)27-6-5-26-13/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPBOPNGTTVSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and isothiazolopyrimidin intermediates. These intermediates are then coupled through a series of reactions, including acylation and cyclization, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities
Compound Name Core Heterocycle Substituents Key Functional Groups
Target Compound Thiazolo[4,3-d]pyrimidine 6-(propan-2-yl), 5,7-dioxo Acetamide, benzodioxin
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Pyrimido[5,4-b]indole 3-methyl, sulfanyl Sulfur bridge, benzodioxin
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-cyano, 5-methylfuran Carbonitrile, benzylidene
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazine 3,4-dimethoxyphenyl, 4-oxo Methoxy groups, pyrazine

Key Observations:

  • Heterocyclic Core Variations : The thiazolo[4,3-d]pyrimidine in the target compound differs from pyrimidoindole () and pyrazolo-pyrazine () cores, altering electronic properties and steric bulk.
  • Substituent Effects: The propan-2-yl group in the target compound enhances lipophilicity compared to polar groups like cyano () or sulfanyl ().
  • Bioactivity Implications : Sulfanyl-linked compounds () may exhibit improved redox activity, while methoxy groups () could enhance solubility .

Characterization :

  • Spectroscopy : IR and NMR data (e.g., ’s 11a: δ 2.24 ppm for CH₃, 2229 cm⁻¹ for CN) align with methodologies applicable to the target compound.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for ’s 11a) validate stoichiometry, a critical step for confirming the target compound’s structure .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound ’s 11b ’s Compound
Melting Point Not reported 213–215°C Not reported
Lipophilicity (LogP) Estimated ~3.5 (propan-2-yl) ~2.8 (cyano group) ~3.2 (methyl-sulfanyl)
Hydrogen Bonding Acetamide NH, ketone O Carbonitrile, ketone O Sulfanyl S, pyrimidine N

Insights :

  • Hydrogen-bonding groups (e.g., acetamide NH) may enhance target binding in biological systems .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O4S2C_{27}H_{25}N_{3}O_{4}S_{2} with a molecular weight of approximately 519.635 g/mol. The compound features a benzodioxin moiety linked to a thiazolo-pyrimidine structure, which is significant for its biological activity.

Property Value
Molecular FormulaC27H25N3O4S2
Molecular Weight519.635 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxin have been shown to possess antibacterial and antifungal activities against various pathogens. In vitro studies suggest that the thiazole and pyrimidine components contribute to enhanced antimicrobial efficacy by interacting with microbial enzymes or cell membranes.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Preliminary studies indicate that it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Case Study: Enzyme Inhibition

In one study involving various synthesized derivatives of benzodioxin compounds:

  • AChE Inhibition : The compound exhibited an IC50 value comparable to known inhibitors like physostigmine.
  • BChE Inhibition : The compound showed selective inhibition towards BChE with an IC50 value indicating moderate potency.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar thiazole and pyrimidine frameworks have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest through modulation of signaling pathways.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Interaction : Binding to active sites of target enzymes leading to inhibition.
  • Cell Membrane Disruption : Alteration of membrane integrity in microbial cells.
  • Signal Transduction Modulation : Influencing pathways involved in cell proliferation and survival.

Q & A

(Basic) What are the critical steps and conditions for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions to construct the benzodioxin and thiazolopyrimidine moieties. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., chloroacetic acid) under reflux with anhydrous sodium acetate in acetic anhydride/acetic acid mixtures to form intermediates .
  • Inert atmosphere : Reactions often require nitrogen or argon to prevent oxidation of sensitive intermediates, particularly during thioacetamide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yields above 65% for similar compounds .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or crystallization from DMF/water mixtures ensures >95% purity .

(Basic) Which analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR are critical for verifying proton environments and carbon frameworks, especially distinguishing thiazolo[4,3-d]pyrimidine and benzodioxin moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with discrepancies >0.005 Da requiring reanalysis .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm1^{-1}) and monitors reaction progress .

(Basic) How should solubility and stability be assessed for in vitro biological screening?

  • Solubility profiling : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Precipitation at concentrations >10 µM suggests limited aqueous solubility .
  • Stability assays : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 24–72 hours. >20% degradation necessitates formulation optimization (e.g., cyclodextrin encapsulation) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to explore pharmacophore elements?

  • Substituent variation : Synthesize analogs with modifications to the propan-2-yl group (e.g., cyclopropyl or tert-butyl) and compare IC50_{50} values in enzyme inhibition assays .
  • Bioisosteric replacement : Replace the thiazolo[4,3-d]pyrimidine core with pyrazolo[3,4-d]thiazolo derivatives to assess impact on target binding .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity data from ≥15 analogs .

(Advanced) How to resolve contradictions in reported biological activity data across studies?

  • Standardize assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme lots (e.g., recombinant kinases from the same vendor) .
  • Control for off-target effects : Include orthogonal assays (e.g., thermal shift assays for target engagement) and siRNA knockdowns to confirm mechanism .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects) to identify outliers .

(Advanced) What computational strategies enhance reaction design and mechanistic understanding?

  • Reaction path searching : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., thioacetamide bond formation) .
  • Machine learning (ML) : Train models on PubChem data to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Ni) for similar compounds .
  • Molecular dynamics (MD) : Simulate interactions between the compound and biological targets (e.g., kinases) to guide SAR .

(Advanced) What challenges arise when scaling synthesis from milligram to gram quantities?

  • Purity bottlenecks : Intermediate purification via column chromatography becomes impractical; switch to recrystallization or continuous flow systems .
  • Exothermic reactions : Scale-up of exothermic steps (e.g., cyclization) requires jacketed reactors with precise temperature control (±2°C) .
  • Cost optimization : Replace expensive catalysts (e.g., Pd(OAc)2_2) with cheaper alternatives (e.g., NiCl2_2) after confirming yield parity .

(Basic) What protocols are recommended for initial biological activity screening?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assays) with Z’ factors >0.5 to ensure robustness .
  • Cytotoxicity : Screen in 3–5 cell lines (e.g., HEK293, MCF-7) using MTT or resazurin assays at 1–100 µM doses .
  • Microbial inhibition : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤50 µg/mL considered active) .

(Advanced) How to study biomolecular interactions (e.g., protein binding) for this compound?

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips and measure binding kinetics (kon_{on}/koff_{off}) at concentrations 0.1–10 µM .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with 10–20 µM compound titrations .
  • X-ray crystallography : Co-crystallize with target proteins (resolution ≤2.5 Å) to identify critical hydrogen bonds and hydrophobic interactions .

(Advanced) What methodologies assess metabolic stability and metabolite identification?

  • Liver microsomal assays : Incubate with human or rat microsomes (1 mg/mL) and NADPH for 60 minutes; analyze parent compound depletion via LC-MS/MS (t1/2_{1/2} <30 min indicates poor stability) .
  • Metabolite profiling : Use UPLC-QTOF-MS with MSE data acquisition to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using luminescent substrates (IC50_{50} <10 µM suggests risk of drug-drug interactions) .

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